

# 2-(4-Bromo-2-nitrophenyl)acetic acid physical properties

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## Compound of Interest

**Compound Name:** 2-(4-Bromo-2-nitrophenyl)acetic acid

**Cat. No.:** B108367

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## Introduction: A Key Intermediate in Modern Synthesis

**2-(4-Bromo-2-nitrophenyl)acetic acid** (CAS No. 6127-11-3) is a pivotal molecular building block in the fields of pharmaceutical and agrochemical research and development. Its substituted phenylacetic acid structure, featuring both a bromine atom and a nitro group, imparts unique reactivity that makes it a valuable intermediate in the synthesis of complex organic molecules.<sup>[1][2]</sup> Specifically, it serves as a precursor for synthesizing therapeutic agents, including anti-inflammatory and analgesic drugs, and is a key starting material for certain agrochemicals and dyes.<sup>[1]</sup> Researchers also utilize this compound in biochemical studies exploring enzyme inhibition and receptor binding.<sup>[1]</sup>

This guide provides a comprehensive overview of the core physical and chemical properties of **2-(4-Bromo-2-nitrophenyl)acetic acid**, details authoritative experimental protocols for their determination, and offers insights into its safe handling and storage. The information presented herein is intended to equip researchers, chemists, and drug development professionals with the foundational data necessary for its effective application.

## Core Physicochemical Properties

The fundamental properties of **2-(4-Bromo-2-nitrophenyl)acetic acid** are summarized below. It is critical to note the significant discrepancy in the reported melting point values from various

commercial suppliers. This may be attributable to differences in material purity (e.g.,  $\geq 97\%$  vs.  $\geq 98\%$  HPLC), the presence of different crystalline polymorphs, or residual solvent.<sup>[1][3]</sup> Researchers should consider the stated purity of their specific batch and are strongly advised to perform an independent verification of the melting point.

| Property                 | Value   | Source(s)   |
|--------------------------|---|---|
| CAS Number               | 6127-11-3                                       | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula        | C <sub>8</sub> H <sub>6</sub> BrNO <sub>4</sub> | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Molecular Weight         | 260.04 g/mol                                    | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Appearance               | Off-white to white solid                        | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Melting Point            | 156-160 °C or 211-216 °C                        | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Boiling Point            | 392.0 $\pm$ 27.0 °C at 760 mmHg<br>(Predicted)  | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Density                  | 1.794 g/cm <sup>3</sup> (Predicted)             | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| pKa                      | 3.81 $\pm$ 0.10 (Predicted)                     | <a href="#">[5]</a>   |
| Polar Surface Area (PSA) | 83.12 Å <sup>2</sup>                            | <a href="#">[3]</a>   |
| LogP (XLogP3)            | 1.9   | <a href="#">[3]</a>   |

## Spectroscopic Profile: Structural Elucidation

While public databases do not provide readily accessible, verified spectra for this specific compound, its structure allows for the confident prediction of its key spectroscopic features.

### <sup>1</sup>H NMR Spectroscopy

In a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>), the <sup>1</sup>H NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and carboxylic acid protons:

- **Aromatic Protons (Ar-H):** Three protons on the phenyl ring will appear in the aromatic region (typically  $\delta$  7.0-8.5 ppm). Due to the electron-withdrawing effects of the nitro and bromo

groups, these protons will be deshielded. Their splitting pattern (multiplicity) will depend on their coupling relationships (ortho, meta).

- Methylene Protons (-CH<sub>2</sub>-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group will appear as a singlet, typically in the range of  $\delta$  3.5-4.5 ppm.  
[\[6\]](#)
- Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad. It can appear over a wide range (typically  $\delta$  10-13 ppm) and may exchange with residual water in the solvent, sometimes leading to its disappearance.[\[6\]](#)

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework:

- Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to appear significantly downfield, typically in the range of  $\delta$  170-180 ppm.[\[7\]](#)
- Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region ( $\delta$  110-160 ppm). The carbons directly attached to the electron-withdrawing nitro group (C-NO<sub>2</sub>) and bromine atom (C-Br) will have their chemical shifts significantly affected.
- Methylene Carbon (-CH<sub>2</sub>-): The methylene carbon signal is anticipated in the  $\delta$  35-45 ppm range.[\[8\]](#)

## Infrared (IR) Spectroscopy

Key vibrational modes expected in the FT-IR spectrum include:

- O-H Stretch: A very broad absorption band from the carboxylic acid hydroxyl group, typically centered around 3000 cm<sup>-1</sup>.[\[9\]](#)
- C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm<sup>-1</sup>, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm<sup>-1</sup>.
- C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm<sup>-1</sup>.[\[9\]](#)

- N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around  $1520\text{-}1560\text{ cm}^{-1}$  and a symmetric stretch around  $1345\text{-}1385\text{ cm}^{-1}$ .
- C-Br Stretch: This vibration occurs in the fingerprint region, typically below  $600\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the following features are anticipated:

- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at an  $m/z$  corresponding to the molecular weight. A critical diagnostic feature will be the isotopic pattern for bromine. Bromine has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly equal abundance. This will result in two molecular ion peaks of similar intensity: an  $M^+$  peak and an  $[M+2]^+$  peak.[10]
- Fragmentation: Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, loss of 45 Da) and the loss of water (- $\text{H}_2\text{O}$ , loss of 18 Da).[11] The nitro group may also be lost as  $\text{NO}_2$  (loss of 46 Da).[12]

## Experimental Protocols for Physical Property Determination

The following sections detail standardized, field-proven methodologies for accurately determining the key physical properties of **2-(4-Bromo-2-nitrophenyl)acetic acid**.

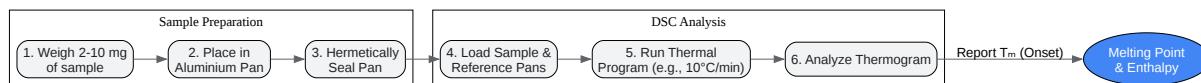
### Melting Point Determination via Differential Scanning Calorimetry (DSC)

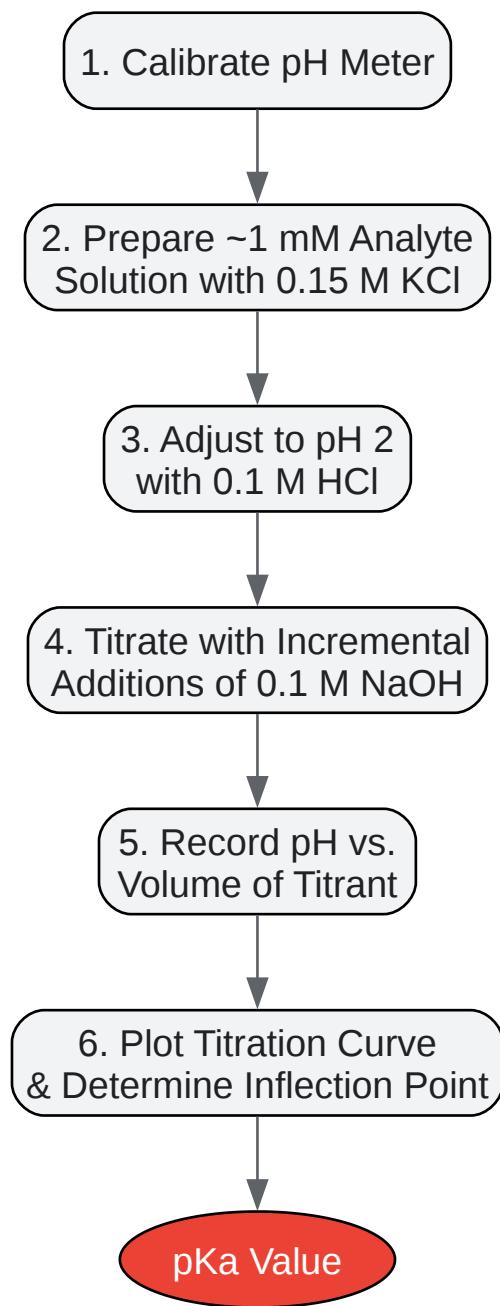
Causality: DSC is the gold-standard for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] An endothermic event, such as melting, is observed as a distinct peak, providing a highly accurate and reproducible melting point ( $T_m$ ).[14]

Methodology:

- Sample Preparation: Accurately weigh 2-10 mg of the dried solid compound into a Tzero aluminum DSC pan.[15] Place the corresponding lid on top.

- Encapsulation: Crimp the pan and lid together using a sample press to create a hermetic seal. This prevents any loss of material during heating.
- Reference Preparation: Prepare an identical, empty, sealed aluminum pan to serve as the reference.[15]
- Instrument Setup: Place the sample and reference pans into the DSC autosampler tray or manual cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
- Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C). Program a linear heating ramp, typically 10 °C/min, to a final temperature well above the melt (e.g., 250 °C).[14]
- Data Analysis: The melting point ( $T_m$ ) is determined from the resulting thermogram. For a pure organic compound, the  $T_m$  is typically reported as the extrapolated onset temperature of the endothermic melting peak.[16] The peak temperature and the integrated area of the peak (enthalpy of fusion,  $\Delta H$ ) should also be recorded.





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